Kartogenin

Übersicht

Beschreibung

Kartogenin ist eine kleine heterocyclische, arzneimittelähnliche Verbindung, die 2012 entdeckt wurde. Es ist stark mit der regenerativen Medizin verbunden, insbesondere in den Bereichen Knorpelregeneration und -schutz, Sehnen-Knochen-Heilung, Wundheilung und Gliedmaßenentwicklung .

Wissenschaftliche Forschungsanwendungen

Kartogenin wurde in vielen regenerativen Bereichen eingesetzt, darunter:

Knorpelregeneration: Erleichtert die Knorpelreparatur und fördert die Bildung knorpelähnlicher Übergangsgebiete in Sehnen-Knochen-Verbindungen.

Sehnen-Knochen-Heilung: Stimuliert die Kollagensynthese zur Wundheilung und reguliert die Gliedmaßenentwicklung.

Wundheilung: Verbessert die Synthese von Knorpelmatrixkomponenten wie Typ-II-Kollagen und Aggrecan.

Gliedmaßenentwicklung: Reguliert die Gliedmaßenentwicklung auf koordinierte Weise.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Signalwege aus:

Filamin A/CBFβ/RUNX1-Signalweg: Beteiligt an der Knorpelreparatur und chondrogenen Differenzierung.

Ihh-Signalweg: Spielt eine Rolle bei der Gliedmaßenentwicklung.

TGFβ/Smad-Signalweg: Reguliert die Kollagensynthese und die Wundheilung.

miR-146a/NRF2-Achse: Moduliert intrazelluläre reaktive Sauerstoffspezies und hemmt die Expression von Matrixabbau-Enzymen.

Wirkmechanismus

Target of Action

Kartogenin (KGN) primarily targets mesenchymal stem cells (MSCs) and chondrocytes . It has been reported to improve the chondrogenic differentiation of these cells . KGN also targets the transcription factor core binding factor beta subunit (CBFβ) by binding to filamin A, disrupting its interaction with CBFβ .

Mode of Action

KGN induces chondrogenesis by binding to filamin A, disrupting its interaction with CBFβ, and modulating the CBFβ-RUNX1 transcriptional program . It enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . KGN also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .

Biochemical Pathways

KGN affects several biochemical pathways. It activates the miR-146a-NRF2 axis, which plays a critical role in regulating the protein levels of nuclear factor erythroid 2-related factor 2 (NRF2) . KGN also involves the filamin A/CBFβ/RUNX1, Ihh, and TGFβ/Smad pathways .

Pharmacokinetics

It’s known that the rapid clearance of kgn from the intra-articular cavity limits its feasibility . Therefore, strategies for sustained and controlled release of KGN are being explored .

Result of Action

KGN exerts anti-arthritic effects by preventing cartilage degradation and alleviating osteoarthritis progression . It enhances the antioxidant functions of chondrocytes, ameliorates cartilage degeneration, and inhibits subchondral bone sclerosis . KGN also promotes the formation of cartilage-like transition zone in tendon-bone junctions, stimulates collagen synthesis for wound healing, and regulates limb development .

Action Environment

The action of KGN is influenced by the environment in which it is administered. For instance, in an in vivo arthritic environment, KGN barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . The efficacy and stability of KGN can also be affected by factors such as the presence of inflammation and oxidative stress .

Biochemische Analyse

Biochemical Properties

Kartogenin has been reported to improve chondrogenic differentiation of mesenchymal stem cells . It interacts with various biomolecules, such as enzymes and proteins, to induce chondrogenesis . The nature of these interactions involves the modulation of various biochemical reactions that lead to the differentiation of stem cells into chondrocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . It also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it modulates intracellular reactive oxygen species in IL-1-stimulated chondrocytes by up-regulating nuclear factor erythroid 2-related factor 2 (NRF2) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . It also exhibits good stability, making it suitable for long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, intra-articular administration of this compound ameliorated cartilage degeneration and inhibited subchondral bone sclerosis in an experimental OA mouse model

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound has been encapsulated in nanoparticles due to its hydrophobicity . This allows for its transport and distribution within cells and tissues. The nanoparticles interact with mesenchymal stem cells, showing evidence of increased uptake .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kartogenin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Einarbeitung von this compound freisetzenden Poly(Milchsäure-co-Glycolsäure)-Mikropartikeln in mesenchymalen Stammzell-Aggregaten. Diese Methode unterstützt die Differenzierung mesenchymaler Stammzellen zu Chondrozyten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Verwendung von biologisch abbaubaren synthetischen Polymeren wie Polycaprolacton und Poly(Milchsäure-co-Glycolsäure). Diese Polymere werden zur Herstellung von elektrogesponnenen Membranen verwendet, die this compound auf nachhaltige Weise abgeben können .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kartogenin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Wechselwirkungen mit Polymeren. Es wurde aufgrund seiner Hydrophobizität in Nanopartikel verkapselt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Herstellung von this compound verwendet werden, umfassen Poly(Milchsäure-co-Glycolsäure), Polycaprolacton und Curcumin. Die Reaktionsbedingungen beinhalten oft die Verwendung von injizierbaren Hydrogelen und Elektrospinntechniken .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen mit this compound beladene Nanopartikel und elektrogesponnene Membranen, die this compound kontrolliert abgeben können .

Vergleich Mit ähnlichen Verbindungen

Kartogenin ist einzigartig in seiner Fähigkeit, Chondrogenese zu induzieren und die Knorpelregeneration zu fördern. Ähnliche Verbindungen umfassen:

Transformierender Wachstumsfaktor Beta 1 (TGFβ1): Beteiligt an der chondrogenen Differenzierung, hat aber breitere Wirkungen auf verschiedene Zelltypen.

Knochenmorphogenetische Proteine (BMPs): Fördern die Knochen- und Knorpelbildung, sind aber im Vergleich zu this compound weniger spezifisch für die Knorpelregeneration.

Fibroblastenwachstumsfaktor 2 (FGF2): Stimuliert Zellproliferation und -differenzierung, hat aber eine größere Bandbreite an biologischen Aktivitäten.

Eigenschaften

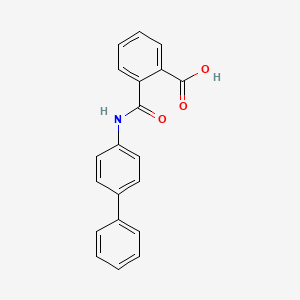

IUPAC Name |

2-[(4-phenylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUINPGXGFUMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385074 | |

| Record name | Kartogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-31-5 | |

| Record name | Kartogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kartogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KARTOGENIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARTOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1673220.png)

![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)